methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
Description
Methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a synthetic pyran-based compound featuring a conjugated ethenyl bridge with a 3-chloroanilino substituent and a 3-(trifluoromethyl)benzoyl amide group. Its structure combines electron-withdrawing (trifluoromethyl, carbonyl) and electron-donating (anilino) moieties, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2O5/c1-33-21(31)17-12-18(29-20(30)13-4-2-5-14(10-13)23(25,26)27)22(32)34-19(17)8-9-28-16-7-3-6-15(24)11-16/h2-12,28H,1H3,(H,29,30)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPHBTDXXWIGQU-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C=CNC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)/C=C/NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . Its structure includes a pyran ring, a chloroaniline moiety, and a trifluoromethylbenzoyl group, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 455.932 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 659.7 ± 55.0 °C at 760 mmHg |
| Flash Point | 352.8 ± 31.5 °C |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pathways associated with inflammation, possibly through the downregulation of pro-inflammatory cytokines.
- Antiproliferative Effects : Studies have demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines, suggesting a potential role in cancer therapy.
Study on Antiproliferative Activity
A study conducted on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.
In Vivo Studies
In animal models, administration of the compound resulted in significant tumor reduction compared to control groups. Histopathological examinations indicated reduced vascularization and cellular proliferation in treated tumors, supporting its potential as an anticancer agent.
Mechanistic Insights
Further mechanistic studies have shown that the compound may exert its effects through modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are critical in regulating cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyran Derivatives
Compound A: Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate (CAS 341966-07-2)
- Key Differences: Substituents: 3-Chlorobenzoyl vs. 3-(trifluoromethyl)benzoyl in the target compound. Anilino Group: 3,5-Dimethylanilino vs. 3-chloroanilino.
- Impact: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the chloro substituent in Compound A. The 3-chloroanilino group may improve binding affinity in halogen-bonding interactions relative to the dimethylanilino group .
Core Structure Comparisons: Pyran vs. Thiazolo[3,2-a]Pyrimidine
Compound B : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences :
- Core : Thiazolo-pyrimidine vs. pyran.
- Substituents : Trimethoxybenzylidene vs. trifluoromethylbenzoyl.
- Impact :
- The pyran core in the target compound allows for greater rotational flexibility compared to the fused thiazolo-pyrimidine system in Compound B.
- Crystal structure data for Compound B (e.g., C19–C20–H20 angle: 120.8°, C7–N1–C9 torsion: 4.1°) suggest rigid planar conformations, whereas the target compound’s pyran ring may adopt varied puckering modes .
Structural and Functional Data Tables
Table 1: Substituent Effects on Key Properties
| Compound | Core | Substituent R1 | Substituent R2 | LogP* | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | Pyran | 3-(Trifluoromethyl)benzoyl | 3-Chloroanilino | 3.8† | 215–218‡ |
| Compound A (CAS 341966-07-2) | Pyran | 3-Chlorobenzoyl | 3,5-Dimethylanilino | 3.2 | 198–201 |
| Compound B | Thiazolo-pyrimidine | 2,4,6-Trimethoxybenzylidene | Phenyl | 2.5 | 185–187 |
*Predicted using fragment-based methods.
†Estimated based on trifluoromethyl group contribution.
‡Hypothesized from analogous pyran derivatives.
Table 2: Torsional Angles in Crystal Structures
| Compound | Torsion Angle (Example) | Value |
|---|---|---|
| Target Compound | C2–C3–N2–C9 (hypothesized) | ~175° |
| Compound B | C7–N1–C9–S1 | 4.1° |
| Compound C | C19–C20–C21–O3 | −178.0° |
Research Implications and Lumping Strategies
- Lumping in Chemical Modeling : As per , compounds with similar substituents (e.g., chloro, trifluoromethyl) may be grouped for environmental or metabolic studies. The target compound’s trifluoromethyl group places it in a distinct lumping category compared to chloro- or methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
